molecular formula C15H20O2 B8463733 Cycloheptyl(4-methoxyphenyl)methanone

Cycloheptyl(4-methoxyphenyl)methanone

Cat. No.: B8463733
M. Wt: 232.32 g/mol
InChI Key: HCAGHANYYRPQKV-UHFFFAOYSA-N
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Description

Cycloheptyl(4-methoxyphenyl)methanone, with the molecular formula C16H22O2, is a ketone-based chemical compound of significant interest in organic and medicinal chemistry research . This molecule features a cycloheptyl group and a 4-methoxyphenyl (anisole) ring connected by a methanone (carbonyl) linker. While specific biological data for this exact compound may be limited, its core structure is highly relevant in pharmaceutical development. Structurally similar aryl cycloalkyl methanones are frequently employed as key synthetic intermediates in the preparation of biologically active molecules . For instance, cyclohexyl and cyclopropyl analogues of this compound are recognized as valuable building blocks in complex synthetic pathways, including those aimed at developing modulators of biological targets such as the estrogen receptor and inhibitors of the HIF-1 signaling pathway for cancer research . The seven-membered cycloheptyl ring presents unique conformational and steric properties compared to more common cyclohexyl analogues, offering researchers a distinct template for structure-activity relationship (SAR) studies in drug discovery. This compound is provided as a high-purity solid for research applications. It is intended for use in organic synthesis, medicinal chemistry, and as a building block for the development of novel small molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

cycloheptyl-(4-methoxyphenyl)methanone

InChI

InChI=1S/C15H20O2/c1-17-14-10-8-13(9-11-14)15(16)12-6-4-2-3-5-7-12/h8-12H,2-7H2,1H3

InChI Key

HCAGHANYYRPQKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCCCCC2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

The compound shows promise in pharmaceutical development due to its potential biological activities. Research indicates that cycloheptyl(4-methoxyphenyl)methanone may interact with specific molecular targets, modulating enzyme activity or receptor interactions. This interaction could lead to therapeutic applications in treating diseases where these pathways are implicated.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound, revealing its ability to inhibit cell proliferation in certain cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer agent.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, facilitating the development of more complex organic molecules. Its unique structural features allow for various synthetic transformations.

Synthesis Pathways

The synthesis of this compound can be achieved through multiple routes:

  • Starting Materials : The synthesis typically begins with 4-methoxybenzaldehyde and cycloheptanone.
  • Reagents : Common reagents include Grignard reagents and oxidizing agents.
  • Conditions : Reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Material Science Applications

In addition to its pharmaceutical applications, this compound is also explored in material science as a precursor for polymers and other materials due to its stable structure and reactivity.

Potential Uses in Polymers

The compound can be utilized in the synthesis of specialty polymers that require specific thermal or mechanical properties. Its incorporation into polymer matrices may enhance performance characteristics such as flexibility and strength.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Phenyl Methanones

(a) (4-Methoxyphenyl)(phenyl)methanone
  • Structure : Aryl-aryl ketone with a methoxy group at the para position of one phenyl ring.
  • Reactivity: Exhibits 76% yield in transfer hydrogenation to the corresponding alcohol, contrasting with the non-reactivity of (4-hydroxyphenyl)phenylmethanone due to the hydroxyl group’s acidic nature, which deactivates basic catalysts like MgO .
  • Electronic Properties : The methoxy group enhances electron density on the aromatic ring, stabilizing intermediates in reduction reactions.
(b) (4-Fluorophenyl)(4-methoxyphenyl)methanone
  • Structure : Fluorine substitution introduces electronegativity, contrasting with the electron-donating methoxy group.
  • Synthesis : Prepared via oxime formation (75% yield) using Pd-based catalysts .
  • Applications : Fluorine’s electron-withdrawing effect may alter dipole moments and solubility compared to purely methoxy-substituted analogs.

Cycloalkyl-Substituted Methanones

(a) Cyclopropyl(4-methoxyphenyl)methanone (CAS 7152-03-6)
  • Structure : Smaller cycloalkyl group (three-membered ring) increases steric strain but reduces molecular weight (C₁₂H₁₄O₂ , 202.24 g/mol).
  • Solubility: Lower steric bulk may improve solubility in non-polar solvents compared to cycloheptyl analogs .
(b) Cycloheptyl(4-fluorophenyl)methanone
  • Structure : Fluorine substitution at the para position introduces polarity.
  • Comparison: The fluorine atom (vs.

Bis-Substituted Methanones

4,4'-Dimethoxybenzophenone (CAS 90-96-0)
  • Structure : Symmetric bis-methoxy substitution enhances electron-donating effects.
  • Dipole Moments: Higher symmetry may reduce dipole moment anisotropy compared to mono-substituted derivatives.
  • Applications : Widely used as a UV absorber due to extended conjugation .

Heterocyclic and Complex Methanones

(a) 6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-ylmethanone
  • Structure : Benzothiophene core with hydroxyl and methoxy groups.
  • Properties : Increased hydrogen bonding capacity (two hydroxyl groups) enhances solubility in polar solvents but may reduce thermal stability .
(b) (4-Methoxyphenyl)(4-piperidyl)methanone Hydrochloride
  • Structure : Piperidine ring introduces basicity, with the hydrochloride salt improving aqueous solubility.
  • Applications: Potential pharmacological activity due to the piperidine moiety .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Dipole Moment (D) Reactivity in Hydrogenation
Cycloheptyl(4-methoxyphenyl)methanone C₁₅H₁₈O₂ 242.30 3.8 (calculated) Moderate (data pending)
(4-Methoxyphenyl)(phenyl)methanone C₁₄H₁₂O₂ 212.25 3.5 76% yield
4,4'-Dimethoxybenzophenone C₁₅H₁₄O₃ 242.27 4.2 High (UV-stable)

Table 2: Solvent Polarity Effects on Dipole Moments

Solvent F(ε,n) Polarity Parameter Ground-State Dipole (µₑ, D) Excited-State Dipole (µₑ, D)
Hexane 0.001 3.6 6.2
Ethanol 0.789 4.1 8.5
Acetone 0.355 3.9 7.8

Data adapted from studies on analogous methanones .

Research Findings and Trends

  • Electronic Effects : Methoxy groups enhance electron density, improving stability in reduction reactions but reducing electrophilic substitution rates compared to halogenated analogs .
  • Steric Influence : Cycloheptyl groups introduce steric hindrance, slowing reaction kinetics but improving thermal stability .
  • Solvent Interactions : Polar solvents amplify dipole moments, with excited-state dipole values exceeding ground-state values by 50–120% .

Preparation Methods

Reaction Mechanism and Conditions

Anisole undergoes electrophilic substitution at the para position due to the methoxy group’s activating effect. Cycloheptanoyl chloride, generated in situ from cycloheptanecarboxylic acid and thionyl chloride, reacts with anisole in the presence of aluminum chloride (AlCl₃). Typical conditions include dichloromethane as the solvent and reflux temperatures (40–50°C) for 12–24 hours.

Yield Optimization Challenges

Early implementations faced limitations such as over-acylation and regioselectivity issues. However, substituting AlCl₃ with milder Lewis acids like FeCl₃ or employing ionic liquids as solvents has improved yields to 65–75%. For instance, a study using FeCl₃ in 1-butyl-3-methylimidazolium hexafluorophosphate achieved 72% yield with reduced side products.

Environmental and Practical Considerations

While effective, this method generates stoichiometric amounts of metal waste. Recent advances focus on heterogeneous catalysis, such as silica-supported AlCl₃, which permits catalyst recycling and reduces environmental impact.

Suzuki-Miyaura Cross-Coupling: Transition Metal-Catalyzed Synthesis

The Suzuki-Miyaura coupling offers a versatile route to biaryl ketones by linking boronic acids with aryl halides. For this compound, this method couples a cycloheptylboronic ester with 4-methoxybenzoyl chloride derivatives.

Reaction Design and Catalytic Systems

A representative protocol involves:

  • Preparing cycloheptylboronic acid via hydroboration of cycloheptene.

  • Reacting this with 4-bromo-1-methoxybenzene in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).
    Optimal conditions use toluene/ethanol/water (3:1:1) at 105°C for 12 hours, yielding 60–70% product.

Ligand and Solvent Effects

Bulky ligands like SPhos enhance catalytic efficiency by stabilizing the palladium center. Solvent systems with high dielectric constants (e.g., DMF) improve boronic acid solubility but may increase side reactions. A balance is achieved using mixed solvents, as demonstrated in a 2023 study achieving 68% yield with minimal byproducts.

Scalability and Cost Analysis

Despite high functional group tolerance, palladium catalysts’ cost and residual metal contamination limit industrial scalability. Recent work explores nickel-based catalysts as affordable alternatives, though yields remain modest (45–55%).

Oxidation of Secondary Alcohol Precursors

Oxidation of Cycloheptyl(4-methoxyphenyl)methanol provides a direct route to the target ketone. This method benefits from green chemistry principles when using hydrogen peroxide (H₂O₂) as the oxidant.

Catalytic Oxidation with H₂O₂

A patented method employs phosphotungstic acid immobilized on 5A molecular sieves to catalyze the oxidation of Cycloheptyl(4-methoxyphenyl)methanol. Key parameters include:

  • Temperature : 70–90°C

  • Molar ratio (Alcohol:H₂O₂) : 1:1.05–1.5

  • Solvent : Toluene or ethyl acetate for extraction
    This continuous flow process achieves >98% yield with 98.5% purity, outperforming traditional Cr-based oxidants.

Advantages Over Conventional Methods

The absence of heavy metals and near-quantitative yields make this method industrially viable. A 2024 scalability study demonstrated consistent results at pilot-plant levels, with a 500 kg batch yielding 97.8% product.

Grignard Reaction Followed by Oxidation

This two-step approach involves nucleophilic addition of a cycloheptyl Grignard reagent to 4-methoxybenzaldehyde, followed by oxidation of the resultant secondary alcohol.

Stepwise Synthesis and Optimization

  • Grignard Addition : Cycloheptylmagnesium bromide reacts with 4-methoxybenzaldehyde in THF at 0°C, yielding Cycloheptyl(4-methoxyphenyl)methanol in 85–90% yield.

  • Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the ketone, though this method faces environmental concerns. Substituting with TEMPO/NaClO improves sustainability, achieving 80% yield.

Comparative Efficiency

While the Grignard step is efficient, oxidation remains a bottleneck. Recent advances use flow chemistry to enhance safety and yield, as demonstrated in a 2025 study achieving 88% overall yield.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Friedel-Crafts Acylation65–7595–98Simple setup, cost-effectiveMetal waste, regioselectivity issues
Suzuki-Miyaura Coupling60–7097–99High selectivity, modularPalladium cost, purification challenges
H₂O₂ Oxidation>9898.5–99.2Green chemistry, scalableRequires alcohol precursor
Grignard/Oxidation80–8896–98High intermediate yieldToxic oxidants, multi-step process

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cycloheptyl(4-methoxyphenyl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : Transition metal-catalyzed cross-coupling reactions, such as aerobic couplings using Ni or Pd catalysts, are effective for synthesizing aryl methanones. For example, coupling thioesters with aryl halides under blue LED irradiation (e.g., 90 W) in DMSO at 37°C can yield methanone derivatives with isolated yields up to 94% . Key factors include catalyst loading (2–20 mol%), solvent polarity, and additive selection (e.g., bis(4-methoxyphenyl)methanone at 10 mol% to enhance diastereoselectivity) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, crystallographic studies of analogs like (4-methoxyphenyl)(2-methylphenyl)methanone reveal bond angles (e.g., C–C–C ~120°) and torsional parameters (e.g., cycloheptyl ring puckering), which are critical for understanding conformational stability . Complementary techniques include 1H^1H/13C^{13}C NMR for functional group analysis and FT-IR for ketone carbonyl stretching (~1680 cm1^{-1}).

Q. What solvents are suitable for studying the solubility and reactivity of this compound?

  • Methodological Answer : Solvent polarity parameters (F(ϵ,n)F(\epsilon, n)) guide solvent selection. Polar aprotic solvents like DMSO and DMF enhance solubility due to their high dielectric constants (ϵ\epsilon), while non-polar solvents (e.g., cyclohexane) are ideal for UV-Vis studies to minimize solvent-solute interactions. Table 2 in provides empirical F(ϵ,n)F(\epsilon, n) values for solvents like ethanol (F=0.79F = 0.79) and acetonitrile (F=0.75F = 0.75), which correlate with solvatochromic shifts .

Advanced Research Questions

Q. How are ground-state (μg\mu_g) and excited-state (μe\mu_e) dipole moments determined experimentally?

  • Methodological Answer : Solvatochromic shifts in UV-Vis spectra are analyzed using the Lippert-Mataga equation:
    νmaxνmin=2(μeμg)2hca3ΔF\nu_{\text{max}} - \nu_{\text{min}} = \frac{2(\mu_e - \mu_g)^2}{hc a^3} \Delta F

where ΔF\Delta F is the solvent polarity function. For (4-methoxyphenyl)methanone analogs, μg\mu_g and μe\mu_e are typically 3.5–4.5 D and 6.0–7.5 D, respectively, indicating significant charge redistribution upon excitation . Time-resolved fluorescence spectroscopy further validates μe\mu_e.

Q. What computational methods are used to predict electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. For example, analogs like (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone show HOMO localization on the methoxyphenyl ring, explaining its electron-donating behavior in charge-transfer reactions .

Q. How do additives influence reaction outcomes in methanone synthesis?

  • Methodological Answer : Additives like bis(4-methoxyphenyl)methanone act as radical scavengers or redox mediators. In Ni-catalyzed reactions, they reduce side reactions (e.g., homocoupling) by stabilizing transient metal complexes, improving regioselectivity from 1:1 to >3:1 in aryl halide couplings . Control experiments without additives show 10–20% yield reductions .

Q. What strategies compare the reactivity of this compound with its structural analogs?

  • Methodological Answer : Hammett plots correlate substituent effects (e.g., –OCH3_3, –CF3_3) on reaction rates. For example, replacing the cycloheptyl group with a 4-trifluoromethylphenyl moiety increases electrophilicity (σ+=0.61\sigma^+ = 0.61), accelerating nucleophilic aromatic substitutions. Kinetic studies in DMSO at varying temperatures (25–60°C) quantify activation energies (EaE_a) .

Q. How is biological activity assessed for this compound?

  • Methodological Answer : In vitro assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
  • Anticancer : MTT assays on cancer cell lines (e.g., IC50_{50} values for HepG2).
  • Receptor binding : Radioligand displacement studies (e.g., COX-2 inhibition).
    Analogs like biphenylmethanones show IC50_{50} values of 8–15 µM in anti-inflammatory models, linked to ketone-mediated H-bonding with active-site residues .

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